molecular formula C7H15NO2 B1528742 Methoxy(oxan-4-ylmethyl)amine CAS No. 1438858-65-1

Methoxy(oxan-4-ylmethyl)amine

Cat. No.: B1528742
CAS No.: 1438858-65-1
M. Wt: 145.2 g/mol
InChI Key: YICWWHCOHPXTRZ-UHFFFAOYSA-N
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Description

Methoxy(oxan-4-ylmethyl)amine is an organic compound with the molecular formula C7H15NO2 It is a derivative of hydroxylamine, where the hydroxyl hydrogen is replaced by a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxy(oxan-4-ylmethyl)amine can be synthesized through the O-alkylation of hydroxylamine derivatives. One common method involves the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . The reaction conditions typically involve the use of methanol and a suitable base to facilitate the O-alkylation process.

Industrial Production Methods

In industrial settings, this compound can be produced through the methanolysis of hydroxylamine sulfonates. This method involves the reaction of hydroxylamine sulfonates with methanol to yield methoxyamine and a sulfonic acid byproduct .

Chemical Reactions Analysis

Types of Reactions

Methoxy(oxan-4-ylmethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Condensation Reactions: Common reagents include ketones or aldehydes, and the reaction typically occurs under mild conditions.

    Deprotonation Reactions: Methyl lithium is used as the deprotonating agent, and the reaction is carried out under anhydrous conditions to prevent hydrolysis.

Major Products Formed

    Condensation Reactions: The major products are imines.

    Deprotonation Reactions: The major products are amines after hydrolysis of the N-lithio derivatives.

Mechanism of Action

Methoxy(oxan-4-ylmethyl)amine exerts its effects by blocking abasic sites (apurinic/apyrimidinic - AP sites) created by the cleavage of base excision repair (BER) glycosylases. This disruption of the BER pathway increases the amount of cytotoxic adducts, leading to cell death . The compound targets DNA repair mechanisms, making it a valuable tool in cancer research and therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a versatile compound in scientific research. Its ability to inhibit DNA repair pathways sets it apart from other similar compounds, providing unique opportunities for therapeutic applications .

Properties

IUPAC Name

N-methoxy-1-(oxan-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-9-8-6-7-2-4-10-5-3-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICWWHCOHPXTRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONCC1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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